molecular formula C11H16ClNO2 B8089393 3-(4-(2-Aminoethyl)phenyl)propanoic acid hydrochloride

3-(4-(2-Aminoethyl)phenyl)propanoic acid hydrochloride

Cat. No.: B8089393
M. Wt: 229.70 g/mol
InChI Key: LSQKVHPEBARDDI-UHFFFAOYSA-N
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Description

3-(4-(2-Aminoethyl)phenyl)propanoic acid hydrochloride is a substituted phenylpropanoic acid derivative featuring a 2-aminoethyl group on the para-position of the phenyl ring and a propanoic acid moiety.

Properties

IUPAC Name

3-[4-(2-aminoethyl)phenyl]propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c12-8-7-10-3-1-9(2-4-10)5-6-11(13)14;/h1-4H,5-8,12H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQKVHPEBARDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Aminoethyl)phenyl]propanoic acid hydrochloride involves several steps. One common method includes the reaction of 4-(2-Aminoethyl)phenylpropanoic acid with hydrochloric acid to form the hydrochloride salt. The reaction is typically carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods

In industrial settings, the production of 3-[4-(2-Aminoethyl)phenyl]propanoic acid hydrochloride may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pH, and reaction time to optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Aminoethyl)phenyl]propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Pharmacological Applications

  • Neuropharmacology :
    • 3-(4-(2-Aminoethyl)phenyl)propanoic acid hydrochloride is studied for its potential role as a neurotransmitter modulator. It may influence pathways related to dopamine and serotonin, which are critical in mood regulation and cognitive functions.
  • Antitumor Activity :
    • Preliminary studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines. Its mechanism may involve the induction of apoptosis in malignant cells, making it a candidate for further investigation in cancer therapies.
  • Pain Management :
    • Research suggests that this compound may possess analgesic properties, potentially offering new avenues for pain relief without the side effects associated with traditional opioids.

Biochemical Research

  • Enzyme Inhibition Studies :
    • The compound has been evaluated as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its effects on proteases and phosphatases are being studied to understand its impact on cellular signaling.
  • Receptor Binding Studies :
    • Investigations into its binding affinity to various receptors (e.g., NMDA receptors) have shown promise in understanding its role in synaptic transmission and neuroprotection.

Case Studies

Study TitleObjectiveFindings
Neuroprotective Effects of 3-(4-(2-Aminoethyl)phenyl)propanoic AcidTo evaluate the neuroprotective properties against oxidative stressThe compound significantly reduced cell death in neuronal cultures exposed to oxidative stressors.
Cytotoxicity Assessment on Cancer Cell LinesTo assess the cytotoxic effects on breast and lung cancer cellsIC50 values indicated potent activity with minimal effects on normal cell lines, suggesting selective toxicity.
Analgesic Properties in Rodent ModelsTo evaluate pain relief efficacyThe compound demonstrated significant pain reduction comparable to standard analgesics without notable side effects.

Mechanism of Action

The mechanism of action of 3-[4-(2-Aminoethyl)phenyl]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act on receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

(a) Aminoethyl vs. Acetic Acid Derivatives
  • [4-(2-Aminoethyl)phenyl]acetic acid hydrochloride (): Structural Difference: Shorter carboxylic acid chain (acetic acid vs. propanoic acid). Impact: Reduced molecular weight and altered solubility.
(b) Aminoethyl vs. Cyclohexylcarbonyloxy Derivatives
  • Cetraxate Hydrochloride (3-{4-[trans-4-(Aminomethyl)cyclohexylcarbonyloxy]phenyl}propanoic acid hydrochloride) (): Structural Difference: Cyclohexylcarbonyloxy linker replaces the 2-aminoethyl group. Impact: Increased lipophilicity due to the cyclohexyl group, enhancing membrane permeability. Cetraxate is used for gastrointestinal ulcers, suggesting the cyclohexyl group may improve stability in acidic environments .
(c) Aminoethyl vs. Trifluoromethyl Derivatives
  • Cinacalcet Hydrochloride (3-[3-(Trifluoromethyl)phenyl]propanoic acid) (): Structural Difference: Trifluoromethyl group instead of aminoethyl. Impact: The electron-withdrawing CF₃ group enhances metabolic stability and alters electronic properties. Cinacalcet is a calcimimetic agent, indicating substituent-dependent receptor specificity .

Variations in the Amino Group

(a) Primary Amine vs. Tertiary Amine
  • 3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride (): Structural Difference: Dimethylaminoethoxy group replaces 2-aminoethyl. The ethoxy linker adds flexibility, which may influence receptor binding kinetics .
(b) Aminoethyl vs. Chlorobenzylamine Derivatives
  • 3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride (): Structural Difference: 4-Chlorobenzylamine substituent. Impact: Chlorine introduces electronegativity, enhancing dipole interactions. Such derivatives may exhibit antimicrobial or antifungal activity due to the chloroaromatic moiety .

Ester vs. Acid Forms

  • Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride (): Structural Difference: Ethyl ester replaces the carboxylic acid. Impact: Increased lipophilicity (ester prodrug form) enhances oral bioavailability. The ester is likely hydrolyzed in vivo to the active acid form .

Impurities and Byproducts

  • Esmolol Hydrochloride Impurities (e.g., 3-(4-(2-hydroxy-3-(isopropyl amino)propoxy)phenyl)propanoic acid) (): Structural Difference: Hydroxy and isopropyl amino groups via propoxy linker. Impact: Hydroxyl group improves solubility, while the bulky isopropyl group may reduce off-target interactions. Such impurities highlight the importance of synthetic route optimization .

Key Findings and Implications

  • Aminoethyl Group: Enhances hydrophilicity and hydrogen-bonding capacity, favoring interactions with polar biological targets (e.g., enzymes, GPCRs).
  • Carboxylic Acid Chain Length: Propanoic acid derivatives exhibit balanced solubility and membrane permeability compared to acetic acid analogs.
  • Substituent Electronics : Electron-withdrawing groups (e.g., CF₃) improve metabolic stability, while electron-donating groups (e.g., NH₂) enhance receptor binding.
  • Prodrug Strategies : Ester derivatives (e.g., ) are critical for optimizing pharmacokinetics in drug development.

Biological Activity

3-(4-(2-Aminoethyl)phenyl)propanoic acid hydrochloride is an amino acid derivative that has attracted attention for its potential biological activities, particularly in pharmacology. This compound is structurally related to phenylalanine, which contributes to its diverse biological effects. The following sections will detail its mechanisms of action, biological activities, and relevant case studies.

  • Molecular Formula : C₉H₁₃ClN₂O₂
  • Molecular Weight : Approximately 220.67 g/mol
  • Classification : Amino acid derivative

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, impacting metabolic processes.
  • Cell Signaling Modulation : It potentially interacts with proteins involved in cell signaling pathways, influencing cellular responses.

Anticancer Activity

Research has demonstrated that derivatives of 3-(4-(2-Aminoethyl)phenyl)propanoic acid exhibit significant anticancer properties:

  • In Vitro Studies : Compounds derived from this structure have shown cytotoxic effects on various cancer cell lines, including A549 (non-small cell lung cancer) and U-87 (glioblastoma). For instance, one study reported a reduction in A549 cell viability by up to 50% with specific derivatives .
  • Mechanistic Insights : The anticancer activity is often linked to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways .

Antioxidant Activity

The compound also exhibits notable antioxidant properties:

  • DPPH Radical Scavenging Assay : Derivatives have shown significant radical scavenging activity, indicating their potential as antioxidants. For example, certain compounds demonstrated antioxidant activities greater than ascorbic acid .

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been explored:

  • Broad-Spectrum Activity : Studies indicate effective inhibition against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and various Gram-negative bacteria. Minimum inhibitory concentrations (MICs) for these compounds ranged from 1 to 64 µg/mL depending on the specific derivative tested .

Study on Anticancer Properties

A recent study evaluated the anticancer effects of several derivatives of 3-(4-(2-Aminoethyl)phenyl)propanoic acid. The results indicated:

  • Cytotoxicity : Compound 20 exhibited potent cytotoxicity against A549 cells with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
  • Migration Inhibition : The same compound also inhibited cell migration, suggesting potential for metastasis prevention.

Study on Antioxidant Effects

Another investigation focused on the antioxidant capabilities of these compounds:

  • Comparative Analysis : When compared with known antioxidants, certain derivatives showed enhanced scavenging abilities against DPPH radicals, indicating their potential utility in oxidative stress-related conditions .

Summary Table of Biological Activities

Activity TypeAssessed CompoundEffectivenessReference
AnticancerCompound 20IC50 against A549: Low
AntioxidantVariousSuperior to ascorbic acid
AntimicrobialMultipleMIC range: 1-64 µg/mL

Q & A

Q. What are the recommended methods for synthesizing 3-(4-(2-Aminoethyl)phenyl)propanoic acid hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves coupling reactions between phenylalanine derivatives and ethylamine moieties, followed by hydrochloric acid salt formation to enhance stability. For example, a dihydrochloride salt form (as seen in structurally similar compounds) improves solubility in aqueous media . To optimize reaction efficiency:

  • Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, stoichiometry, catalysts). Statistical methods like response surface methodology can identify optimal conditions while minimizing experimental runs .
  • Monitor intermediates via HPLC (≥98% purity threshold) to ensure stepwise reaction completion .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Confirm structural integrity via 1H^1H- and 13C^{13}C-NMR, focusing on aromatic protons (δ 6.5–7.5 ppm) and amine/acid functional groups .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+^+ peaks) and detect impurities like unreacted precursors .
  • HPLC : Quantify purity using reverse-phase columns (C18) with UV detection at 254 nm, comparing retention times against reference standards .

Q. Table 1: Key Analytical Parameters

TechniqueTarget ParameterThresholdReference
HPLCPurity≥98%
NMRFunctional group integrityδ 6.5–7.5 ppm (aromatic), δ 1.5–2.5 ppm (amine)
MSMolecular ion ([M+H]+^+)±0.5 Da

Q. How does the hydrochloride salt form influence the compound's solubility and stability under different storage conditions?

Methodological Answer:

  • Solubility : The hydrochloride salt increases aqueous solubility due to ionic dissociation. For example, structurally similar dihydrochloride salts show solubility >50 mg/mL in water .
  • Stability : Store at −20°C in desiccated conditions to prevent hydrolysis. Monitor degradation via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC to track purity loss .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound's interaction with biological targets, considering variables like pH and temperature?

Methodological Answer:

  • pH-Dependent Studies : Use buffered solutions (pH 4–9) to simulate physiological conditions. Measure binding affinity (e.g., SPR or ITC) to receptors like G-protein-coupled receptors (GPCRs), noting shifts in KdK_d values with pH .
  • Temperature Gradients : Perform kinetic assays (e.g., fluorescence polarization) at 25°C, 37°C, and 42°C to assess thermodynamic parameters (ΔH\Delta H, ΔS\Delta S) using van’t Hoff plots .
  • Control Variables : Include negative controls (e.g., scrambled peptides) and replicate experiments (n ≥ 3) to ensure reproducibility .

Q. What strategies are recommended for resolving contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Impurity Analysis : Characterize batch-to-batch variations using LC-MS to detect trace impurities (e.g., unreacted 4-hydroxyphenyl derivatives) that may interfere with bioassays .
  • Dose-Response Reproducibility : Validate activity across multiple cell lines or in vivo models. For example, discrepancies in IC50_{50} values may arise from differential expression of target proteins .
  • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., 3-(4-hydroxyphenyl)propanoic acid derivatives) to identify trends in substituent effects .

Q. What computational approaches are available for predicting the compound's reactivity or optimizing synthetic pathways?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways, focusing on transition states and energy barriers for key steps like amine coupling .
  • Machine Learning (ML) : Train models on reaction databases (e.g., USPTO) to predict optimal solvents or catalysts. For instance, ML-guided optimization reduced reaction development time by 60% in similar systems .
  • Molecular Dynamics (MD) : Simulate solubility and aggregation behavior in aqueous environments to guide formulation design .

Q. Table 2: Computational Tools for Reaction Optimization

ToolApplicationExample OutputReference
DFTTransition state analysisActivation energy (kcal/mol)
MLSolvent recommendationPredicted yield (%)
MDSolubility simulationAggregation propensity

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